3-Iodo-1-methyl-1H-indole-5-carbonitrile
Overview
Description
3-Iodo-1-methyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a carbonitrile group at the fifth position of the indole ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-1H-indole-5-carbonitrile typically involves the iodination of 1-methyl-1H-indole-5-carbonitrile. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-methyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (potassium carbonate, sodium hydride).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a catalyst), solvents (ether, ethanol).
Major Products:
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-2,3-diones.
Reduction: Amino derivatives of indole.
Scientific Research Applications
3-Iodo-1-methyl-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-indole-5-carbonitrile is primarily based on its ability to interact with biological targets such as enzymes, receptors, and nucleic acids. The iodine atom and carbonitrile group play crucial roles in modulating the compound’s reactivity and binding affinity. The indole ring system allows for π-π stacking interactions and hydrogen bonding, which are essential for its biological activity .
Comparison with Similar Compounds
- 3-Methyl-1H-indole-5-carbonitrile
- 3-Iodo-1H-indole-5-carbonitrile
- 3-Methyl-1H-indole-2-carbonitrile
Comparison: 3-Iodo-1-methyl-1H-indole-5-carbonitrile is unique due to the presence of both an iodine atom and a carbonitrile group, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and potentially enhanced biological activity due to the electron-withdrawing effects of the iodine and carbonitrile groups .
Properties
IUPAC Name |
3-iodo-1-methylindole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c1-13-6-9(11)8-4-7(5-12)2-3-10(8)13/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUXRYAEBHEDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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